molecular formula C7H7N5O2 B1176167 2-amino-4-methoxy-7(8H)-pteridinone

2-amino-4-methoxy-7(8H)-pteridinone

Cat. No.: B1176167
M. Wt: 193.166
InChI Key: KTRKJANKBRZCLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-methoxy-7(8H)-pteridinone is a heterocyclic compound belonging to the pteridinone family, characterized by a fused pyrimidine and pyrazine ring system. Key functional groups include an amino group at position 2 and a methoxy group at position 4, which influence its physicochemical and biological properties. Pteridinones are of significant interest in medicinal chemistry due to their roles as kinase inhibitors, antimicrobial agents, and modulators of epigenetic targets .

Properties

Molecular Formula

C7H7N5O2

Molecular Weight

193.166

IUPAC Name

2-amino-4-methoxy-8H-pteridin-7-one

InChI

InChI=1S/C7H7N5O2/c1-14-6-4-5(11-7(8)12-6)10-3(13)2-9-4/h2H,1H3,(H3,8,10,11,12,13)

InChI Key

KTRKJANKBRZCLK-UHFFFAOYSA-N

SMILES

COC1=NC(=NC2=C1N=CC(=O)N2)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

Pteridinone derivatives vary in substituents at positions 2, 4, 6, and 8, which critically affect their bioactivity and solubility. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison
Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key References
2-Amino-4-methoxy-7(8H)-pteridinone 2-NH₂, 4-OCH₃ C₇H₈N₄O₂ 180.16 (estimated) -
2,4-Diamino-6-methyl-7(8H)-pteridinone 2-NH₂, 4-NH₂, 6-CH₃ C₇H₉N₅O 195.19
2,4-Dimethoxy-6-methyl-7(8H)-pteridinone 2-OCH₃, 4-OCH₃, 6-CH₃ C₉H₁₀N₄O₃ 222.20
8-Cyclopropyl-6-methyl-7(8H)-pteridinone 6-CH₃, 8-cyclopropyl C₁₀H₁₀N₄O 202.22
2-Amino-7-methyl-4(1H)-pteridinone 2-NH₂, 7-CH₃ C₇H₇N₅O 177.16

Key Observations :

  • Amino vs. Methoxy Groups: Amino groups (e.g., 2,4-diamino derivatives) enhance hydrogen bonding and solubility in polar solvents, whereas methoxy groups increase lipophilicity, improving membrane permeability .

Key Insights :

  • Immunomodulation: A pteridinone TLR-7 agonist demonstrates applicability in autoimmune diseases and cancer immunotherapy .
  • Structural-Activity Relationships: Methoxy groups (e.g., 4-methoxy) may reduce polarity, enhancing cellular uptake, while amino groups facilitate target engagement via hydrogen bonding .

Physicochemical Properties

  • Solubility: Phenyl-substituted derivatives (e.g., 2,4-diamino-6-phenyl) exhibit improved solubility in organic solvents, aiding formulation .
  • Stability : Methoxy groups at position 4 (as in 2,4-dimethoxy-6-methyl) confer resistance to oxidative degradation compared to hydroxylated analogs .
  • UV/Visible Spectra: Derivatives like 4-(dimethylamino)-8-methyl-2-(methylthio)-7(8H)-pteridinone exhibit characteristic absorption maxima (~300 nm), useful for analytical quantification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.